molecular formula C18H15N5O6 B11103421 (4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11103421
M. Wt: 397.3 g/mol
InChI Key: ASLYYMYRNJSQJR-UHFFFAOYSA-N
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Description

4-[(Z)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazole ring, a hydroxy group, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce them to amino groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amino derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and nitro-substituted aromatic compounds. Examples include:

Uniqueness

4-[(Z)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both hydroxy and nitro groups, along with the pyrazole ring, provides a versatile platform for chemical modifications and interactions .

Properties

Molecular Formula

C18H15N5O6

Molecular Weight

397.3 g/mol

IUPAC Name

4-[(2-hydroxy-3,5-dinitrophenyl)iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H15N5O6/c1-10-3-5-12(6-4-10)21-18(25)14(11(2)20-21)9-19-15-7-13(22(26)27)8-16(17(15)24)23(28)29/h3-9,20,24H,1-2H3

InChI Key

ASLYYMYRNJSQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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